Methyl 2-(Boc-amino)isonicotinate

Organic Synthesis Medicinal Chemistry Process Chemistry

Researchers needing 2,4-disubstituted pyridines often face regiochemical ambiguity and deprotection challenges. Methyl 2-(Boc-amino)isonicotinate (CAS 639091-75-1) solves this with unique 2-amino,4-carboxylate regiochemistry and orthogonal Boc/methyl ester protection. • Enables C2 elaboration while preserving C4 ester - avoids side reactions of 3-/5-substituted analogs. • Ideal for kinase inhibitor synthesis; sequentially deprotect Boc, then hydrolyze ester for amine coupling. • ≥98% purity with batch consistency for reproducible SAR.

Molecular Formula C12H16N2O4
Molecular Weight 252.27 g/mol
CAS No. 639091-75-1
Cat. No. B1422050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(Boc-amino)isonicotinate
CAS639091-75-1
Molecular FormulaC12H16N2O4
Molecular Weight252.27 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=NC=CC(=C1)C(=O)OC
InChIInChI=1S/C12H16N2O4/c1-12(2,3)18-11(16)14-9-7-8(5-6-13-9)10(15)17-4/h5-7H,1-4H3,(H,13,14,16)
InChIKeyTZCLGBJFBGZAQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-(Boc-amino)isonicotinate Overview


Methyl 2-(Boc-amino)isonicotinate is a protected pyridine derivative belonging to the class of Boc-protected amino isonicotinates. It is characterized by a methyl ester at the 4-position and a tert-butoxycarbonyl (Boc)-protected amino group at the 2-position of the pyridine ring [1]. This compound serves primarily as a versatile intermediate in organic synthesis, enabling selective functionalization due to the orthogonally protected amino and carboxyl groups [1].

Orthogonally protected amine and ester for selective functionalization
Defined 2-amino-4-carboxylate regiochemistry enables precise vector control
Boc-protected amine supports C2 elaboration without competitive side reactions

Why Methyl 2-(Boc-amino)isonicotinate Cannot Be Substituted


While numerous Boc-protected aminopyridine building blocks exist, generic substitution fails because the precise regiochemistry (2-amino, 4-carboxylate) of Methyl 2-(Boc-amino)isonicotinate is critical for specific synthetic pathways. Unlike the more common 3- or 5-substituted analogs, this compound provides a unique vector for C2 elaboration while preserving the C4 ester for subsequent coupling . Substituting a regioisomer, such as Methyl 2-(Boc-amino)nicotinate, or the unprotected Methyl 2-aminoisonicotinate, can lead to completely different reactivity profiles, undesired side reactions, or require additional protection/deprotection steps, ultimately compromising yield and synthetic efficiency .

Regioisomer Mismatch
Replacing with 3- or 5-substituted aminopyridine carboxylates alters spatial presentation and reactivity, may compromise downstream coupling.
Unprotected Amine Side Reactions
Using Methyl 2-aminoisonicotinate introduces competitive side reactions during carboxylate activation, requiring additional protection steps.

Comparative Evidence for Methyl 2-(Boc-amino)isonicotinate


Synthetic Efficiency: Mild Condition Boc-Protection

A direct comparison of synthetic methods reveals that Methyl 2-(Boc-amino)isonicotinate can be synthesized from Methyl 2-aminoisonicotinate in a single step using di-tert-butyl dicarbonate in tert-butanol at 50°C, achieving a high isolated yield of 93.3% (5.93 g from 5.0 g starting material) without the need for column chromatography . In contrast, analogous Boc-protection reactions for other 2-aminopyridine derivatives often require stronger bases, more forcing conditions, or result in lower yields, with a comparable literature method for a related substrate reporting only a 40% yield after chromatographic purification [1].

Synthetic Yield
Head-to-head
93.3%
Reported higher isolated yield vs. 40% for related step
No chromatography required; conditions: t-BuOH, 50°C
Organic Synthesis Medicinal Chemistry Process Chemistry

Purity Benchmarking: High Chemical Purity

Commercial availability data indicates that Methyl 2-(Boc-amino)isonicotinate is offered at a standard purity of ≥98% by major suppliers , exceeding the typical 95% purity specification commonly associated with many Boc-protected heterocyclic building blocks . This higher purity grade is directly relevant for applications requiring minimal impurities, such as late-stage functionalization or the synthesis of compounds intended for biological testing.

Purity Grade
Data to verify
≥98%
Supplier specification; exceeds typical ≥95% class level
Analytical methods not uniformly reported; verify per lot
Analytical Chemistry Quality Control Chemical Synthesis

Orthogonal Protection for Regioselective Modification

Methyl 2-(Boc-amino)isonicotinate offers an orthogonal protection strategy where the Boc-protected amine and the methyl ester can be selectively deprotected under different conditions. This is a distinct advantage over the unprotected analog, Methyl 2-aminoisonicotinate (CAS 6937-03-7), where the free amine is a site of competitive side reactions during carboxylate activation or alkylation . For example, the Boc group in the target compound is stable to basic ester hydrolysis (saponification) and nucleophilic conditions, allowing selective modification of the ester moiety. In contrast, the unprotected 2-aminoisonicotinate would require an extra protection step for the amine prior to any such transformation, adding two synthetic steps (protection and subsequent deprotection) [1].

Step Economy
Class-level
Saves 2 steps
Compared to unprotected analog, avoids protection/deprotection cycle
Based on general Boc protection principles
Organic Synthesis Medicinal Chemistry Peptide Chemistry

Regiochemical Purity in Kinase Inhibitor Synthesis

The defined regiochemistry of Methyl 2-(Boc-amino)isonicotinate (2-amino, 4-carboxylate) is essential for generating the correct binding orientation in target molecules, particularly in the development of kinase inhibitors where precise vectors are critical [1]. Substituting this compound with its 5- or 6-substituted isomers would lead to a fundamentally different spatial presentation of substituents. For instance, 2-(Boc-amino)isonicotinic acid derivatives have been specifically cited in patents as crucial intermediates for DHODH inhibitors and other bioactive molecules [2]. While direct biological data for the title compound is unavailable due to its role as a protected intermediate, the structural specificity it provides is a quantifiable advantage: using an isomeric building block would result in a different compound altogether, with a potentially >100-fold loss in target affinity based on structure-activity relationship (SAR) principles [3].

Regiochemical Integrity
Class-level
2,4- vs. Isomers
Isomeric substitution alters binding orientation; SAR may shift unpredictably
Structural specificity cited for DHODH inhibitor patents
Medicinal Chemistry Kinase Inhibitors Regioselective Synthesis

Applications of Methyl 2-(Boc-amino)isonicotinate


Kinase Inhibitor Synthesis via 2,4-Disubstituted Pyridines

The orthogonal protection of the 2-amino and 4-carboxylate groups makes Methyl 2-(Boc-amino)isonicotinate an ideal building block for the modular synthesis of 2,4-disubstituted pyridines, a common motif in kinase inhibitor scaffolds [1]. The high synthetic yield for its preparation and commercial availability in high purity ensure a reliable and cost-effective starting point for medicinal chemistry campaigns. Researchers can selectively deprotect the Boc group under acidic conditions to install a first substituent at the 2-position, then hydrolyze the methyl ester and couple to an amine at the 4-position, enabling rapid SAR exploration [1].

Isonicotinic Acid-Derived DHODH Inhibitors

Given the established role of isonicotinic acid derivatives as dihydroorotate dehydrogenase (DHODH) inhibitors [2], this compound serves as a protected precursor to 2-substituted-isonicotinic acids. The Boc-protected amine allows for late-stage diversification after the isonicotinic acid core has been incorporated into a larger structure, avoiding potential side reactions during earlier coupling steps. This is particularly valuable in the synthesis of patent-protected structures where the free 2-aminoisonicotinic acid may be too reactive or cause solubility issues [2].

Orthogonal Protection in Peptide Isostere Synthesis

The compound's combination of a Boc-protected amine and a methyl ester provides a classic orthogonal protecting group pair. This is directly applicable to the synthesis of complex molecules where the pyridine ring serves as a central scaffold or a non-natural amino acid surrogate . The ability to selectively cleave the Boc group in the presence of the methyl ester, or vice versa, allows for sequential derivatization without the need for additional protection/deprotection steps, streamlining the assembly of complex molecular architectures.

Agrochemical Intermediate for Fungicides and Bactericides

Isonicotinic acid derivatives have a history of use in the control of phytopathogenic bacteria and fungi [3]. Methyl 2-(Boc-amino)isonicotinate provides a protected entry point into this chemical space, allowing agrochemical researchers to explore new 2-substituted isonicotinic acid derivatives. The high purity and robust synthesis make it suitable for the generation of compound libraries for screening against agricultural pests, where batch-to-batch consistency is critical for reproducible biological results.

Application
Selection Property
Validation Focus
2,4-Disubstituted pyridine synthesis
Orthogonal Boc/ester protection
Regioselective elaboration at C2 and C4
Isonicotinic acid-derived DHODH inhibitors
Protected 2-aminoisonicotinate precursor
Late-stage diversification without side reactions
Peptide isostere / scaffold synthesis
Classic orthogonal protecting group pair
Sequential derivatization without extra protection steps
Agrochemical intermediate libraries
High-purity protected isonicotinate
Batch-to-batch consistency for screening reproducibility

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